4-Difluoromethoxy-3-(trifluoromethyl)pyridine
Description
Properties
IUPAC Name |
4-(difluoromethoxy)-3-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F5NO/c8-6(9)14-5-1-2-13-3-4(5)7(10,11)12/h1-3,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIMSEGXNWKFMSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1OC(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fluorination of (Trichloromethyl)pyridine Precursors
One established route to trifluoromethylpyridines involves the fluorination of (trichloromethyl)pyridine derivatives using anhydrous hydrogen fluoride (HF) in the presence of metal halide catalysts under superatmospheric pressure. Key aspects include:
- Starting Materials: Chlorinated (trichloromethyl)pyridines, e.g., 2-chloro-5-(trichloromethyl)pyridine.
- Catalyst: Metal halides such as FeCl3 or FeF3 (1–10 mol%).
- Conditions: Reaction temperatures of 150–250°C and pressures from 5 to 1200 psig.
- Reaction Time: Typically 1 to 100 hours, depending on conditions.
- Outcome: High-yield conversion to 2-chloro-5-(trifluoromethyl)pyridine derivatives.
This method offers advantages over vapor-phase fluorination by reducing energy costs and minimizing decomposition and by-product formation. The reaction mixture is usually heated and pressurized after mixing the starting material, liquid HF, and catalyst. The final trifluoromethylpyridine product is isolated by distillation or other purification techniques.
While this method is well-established for trifluoromethylpyridines, it primarily addresses the introduction of the trifluoromethyl group and does not directly cover difluoromethoxy substitution.
Stepwise Synthesis via Halogenation, Difluoromethoxylation, and Trifluoromethylation
A more modern and versatile synthetic strategy for compounds structurally related to 4-difluoromethoxy-3-(trifluoromethyl)pyridine involves three main steps:
Halogenation of the Pyridine Ring
The pyridine or related heterocycle is selectively halogenated at the position intended for difluoromethoxy substitution. This is achieved by reacting the heterocycle with a halogenating agent (Cl2, Br2, or I2) in the presence of a metal reagent catalyst such as FeCl3, FeBr3, MgCl2, or AlCl3. The molar ratios and reaction conditions are optimized to achieve high selectivity and yield of the halo-substituted intermediate.Nucleophilic Substitution with Difluoromethanol
The halogenated intermediate is reacted with difluoromethanol under alkaline catalysis (using bases like sodium hydroxide, potassium carbonate, triethylamine, or pyridine) to replace the halogen atom with a difluoromethoxy group. Reaction conditions typically involve refluxing in solvents such as tetrahydrofuran or ethyl acetate to drive the substitution to completion.Introduction of the Trifluoromethyl Group via Photocatalysis
The difluoromethoxy-substituted heterocycle is then subjected to trifluoromethylation using trifluoromethyl reagents such as trifluoroacetic acid, trifluoroiodomethane, trifluorobromomethane, trifluoromethanesulfonyl chloride, or Togni reagent. This step is catalyzed by visible light in the presence of photocatalysts like bipyridyl complexes of iridium (Ir(ppy)3) or ruthenium (Ru(bpy)3Cl2). The reaction is typically carried out under nitrogen atmosphere with LED light sources of at least 12W power.
This stepwise method has been demonstrated with pyrazole derivatives but is adaptable to pyridine systems, enabling the synthesis of this compound analogs with high yield and selectivity.
Detailed Experimental Data and Conditions
| Step | Reaction Type | Reagents & Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Halogenation | Pyridine, Cl2/Br2/I2, FeCl3/FeBr3/MgCl2 | 0 °C to RT, solvent: methyl tert-butyl ether | ~90 | Selective halogenation at target position |
| 2 | Difluoromethoxylation | Halopyridine, difluoromethanol, NaOH/K2CO3 | Reflux, solvent: THF or ethyl acetate | 80–85 | Alkali catalyzed nucleophilic substitution |
| 3 | Trifluoromethylation (photocatalytic) | Difluoromethoxypyridine, CF3 reagent, Ir/Ru photocatalyst | Room temp, N2 atmosphere, 12W LED light | 85–90 | Visible light catalysis for C–H trifluoromethylation |
Research Findings and Advantages
- The fluorination of (trichloromethyl)pyridines under pressurized HF conditions avoids the high temperatures and energy costs of vapor-phase fluorination, yielding trifluoromethylpyridines efficiently with fewer by-products.
- The stepwise halogenation-difluoromethoxylation-trifluoromethylation approach allows for modular synthesis, using readily available reagents and mild conditions, improving operator safety and environmental impact compared to older methods relying on toxic hydrazine derivatives.
- Photocatalytic trifluoromethylation under visible light provides a green and selective method to introduce the trifluoromethyl group, compatible with sensitive difluoromethoxy substituents.
- The overall synthetic strategy achieves high yields (80–90%) and high purity (>85%) , making it suitable for scale-up and industrial applications.
Chemical Reactions Analysis
Types of Reactions: 4-Difluoromethoxy-3-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the difluoromethoxy or trifluoromethyl groups are replaced by other functional groups.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
Medicinal Chemistry
Anticancer and Antimicrobial Properties
Research indicates that compounds containing trifluoromethoxy groups exhibit enhanced biological activity. For instance, derivatives of pyridine with trifluoromethoxy substituents have been synthesized and evaluated for their effectiveness against various cancer cell lines. A study highlighted the synthesis of a library of trifluoromethoxylated pyridines, some of which demonstrated significant cytotoxicity against cancer cells, indicating potential as anticancer agents .
Neuropharmacological Applications
4-Difluoromethoxy-3-(trifluoromethyl)pyridine has also been investigated for its role as a phosphodiesterase 4D (PDE4D) inhibitor. PDE4D inhibitors are being explored for the treatment of neuropsychiatric disorders, such as Fragile X Syndrome. The compound's ability to penetrate the blood-brain barrier makes it a suitable candidate for further development in neuropharmacology .
Agrochemical Applications
Insecticides and Herbicides
The incorporation of fluorinated groups in agrochemicals has been shown to enhance their efficacy and selectivity. Research has led to the development of neonicotinoid analogues containing trifluoromethoxy and difluoromethoxy substituents, which exhibit improved activity against pests like aphids compared to traditional insecticides . For example, studies demonstrated that certain derivatives were significantly more effective than Imidacloprid, a widely used insecticide.
Fungicides
Fluorinated compounds have also been utilized in the synthesis of fungicides. The unique electronic properties imparted by the trifluoromethoxy group can improve the binding affinity to target enzymes in fungi, leading to enhanced fungicidal activity .
Organic Synthesis
Synthetic Methodologies
The synthesis of this compound has been achieved through various innovative synthetic routes. One notable method involves photoredox catalysis, which allows for selective functionalization of the pyridine ring under mild conditions. This method not only improves yield but also minimizes the use of toxic reagents .
Modular Synthesis Approaches
Recent advancements in modular synthesis have enabled the rapid assembly of diverse libraries of trifluoromethoxylated compounds. This approach facilitates the exploration of structure-activity relationships (SAR) and accelerates the discovery of new bioactive compounds .
Case Studies
Mechanism of Action
The mechanism of action of 4-Difluoromethoxy-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The presence of difluoromethoxy and trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and chemical properties of 4-difluoromethoxy-3-(trifluoromethyl)pyridine can be contextualized by comparing it to structurally related pyridine derivatives. Key factors include substituent positions, electronic effects, and functional group bioisosterism.
Neuroprotective Activity
Pyridine derivatives with trifluoromethyl and alkoxy substituents demonstrate neuroprotective effects via autophagy enhancement. Critical comparisons include:
- 3-(Aminomethyl)-6-(trifluoromethyl)pyridine (9f): Exhibited 82% cell viability at 3 μM, comparable to reference compound 1 .
- 4-Methyl analog (9i) : Enhanced cell viability to 136%, suggesting pro-proliferative effects, but instability in solvents over time limits utility .
- 3-Methoxy derivative (9l) : Improved activity (87% viability) compared to 4-methoxy analogs (80%), highlighting the importance of substituent position .
Key Insight : Electron-donating groups (e.g., -OMe, -CH₃) at the 3-position enhance neuroprotection, while electron-withdrawing groups (e.g., -CF₃) are better tolerated at the 4-position .
Enzyme Inhibition
Trifluoromethyl pyridines are potent inhibitors of enzymes like CYP51 and MurA:
- UDO and UDD: Pyridine-based CYP51 inhibitors with trifluoromethyl groups showed efficacy against Trypanosoma cruzi, comparable to posaconazole .
- MurA Inhibitors : Both 3- and 4-trifluoromethyl pyridines exhibited similar activity, suggesting positional flexibility. Substitution with chloro or dichloro groups further enhanced potency .
Key Insight: The trifluoromethyl group’s electronegativity is critical for enzyme binding, but its position (3- vs.
Insecticidal Activity
Trifluoromethyl pyridines with 1,3,4-oxadiazole moieties demonstrate broad-spectrum insecticidal effects:
- 2-(Trifluoromethylpyridin-2-yl)-1,3,4-oxadiazoles : Achieved 100% mortality against Mythimna separata and Plutella xylostella at 500 mg/L, outperforming conventional agents .
- Compound 5n and 5v : Exhibited nematocidal activity (63.3% inhibition) superior to tioxazafen (29.0%) .
Key Insight : The 1,3,4-oxadiazole moiety synergizes with trifluoromethyl pyridine to enhance pesticidal activity, though antifungal performance remains poor .
Physicochemical Properties
- Solubility : Pyridine linkers (e.g., in HDAC inhibitors) improve aqueous solubility compared to phenyl linkers, critical for drug delivery .
- Stability : 4-Methyl analogs (e.g., 9i) degrade in solvents over time, whereas trifluoromethoxy groups (e.g., 9g) offer better stability .
Data Tables
Table 1: Neuroprotective Activity of Pyridine Derivatives
Table 2: Insecticidal Activity of Trifluoromethyl Pyridines
| Compound | Target Pest | Mortality (%) at 500 mg/L | Key Moiety | Reference |
|---|---|---|---|---|
| 2-(Trifluoromethylpyridin-2-yl)-1,3,4-oxadiazole | M. separata | 100 | 1,3,4-Oxadiazole | |
| 5n | M. incognita | 63.3 | Trifluoromethyl |
Research Findings and Trends
Substituent Position Matters : 3-Substituted derivatives (e.g., 9l) often outperform 4-substituted analogs (e.g., 9k) in neuroprotection, while enzyme inhibition tolerates both positions .
Bioisosterism : Trifluoromethoxy (-OCF₃) and thio-trifluoromethyl (-SCF₃) groups are interchangeable in some contexts (e.g., 9g vs. 9h), retaining activity but altering MPO scores .
Stability-Solubility Trade-offs : Methyl groups enhance activity but reduce stability, whereas pyridine linkers improve solubility for drug design .
Agrochemical Potential: Trifluoromethyl pyridines with heterocyclic moieties (e.g., oxadiazole) are promising insecticides but lack antifungal utility .
Biological Activity
4-Difluoromethoxy-3-(trifluoromethyl)pyridine is a fluorinated heterocyclic compound that has garnered attention for its potential biological activities. The unique structural features of this compound, characterized by the presence of both a difluoromethoxy group and a trifluoromethyl group, contribute to its distinct electronic properties and biological interactions. This article delves into the biological activity of this compound, focusing on its antimicrobial properties, anticancer potential, and mechanisms of action.
Chemical Structure and Properties
The molecular formula for this compound is . The incorporation of fluorine atoms enhances the lipophilicity and binding affinity of the compound to various biological targets, making it a subject of interest in drug development.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Studies have shown that this compound has significant antimicrobial activity against various pathogens. Its effectiveness may be attributed to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.
- Anticancer Activity : The compound has been investigated for its ability to inhibit cancer cell proliferation. Preliminary findings suggest that it may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and growth.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Enzyme Inhibition | Potential inhibition of histone deacetylases (HDACs) |
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several studies have provided insights into its action:
- Binding Affinity : The presence of fluorine atoms enhances the binding affinity of the compound to biological targets such as enzymes and receptors. This increased affinity can lead to more effective modulation of biological pathways.
- Inhibition of Histone Deacetylases (HDACs) : Fluorinated derivatives have shown promise in inhibiting HDACs, which are crucial for regulating gene expression. This inhibition can lead to altered cellular functions and may provide therapeutic benefits in cancer treatment .
- Cellular Uptake : The lipophilic nature of the compound facilitates its uptake into cells, allowing it to reach intracellular targets more effectively.
Case Studies
Several studies have explored the biological activity of related compounds, providing context for the potential applications of this compound:
- A study examining fluorinated pyridine derivatives found that increased fluorination correlated with enhanced potency against specific cancer cell lines, suggesting a structure-activity relationship that could be beneficial for drug design .
- Another research effort highlighted the role of trifluoromethyl groups in enhancing the pharmacological profiles of compounds targeting various receptors involved in neuropharmacology .
Q & A
Q. What are the most reliable synthetic routes for 4-difluoromethoxy-3-(trifluoromethyl)pyridine, and how do reaction conditions influence yield and purity?
The synthesis typically involves multi-step reactions starting with pyridine derivatives. A common strategy includes halogenation at the 3-position followed by nucleophilic substitution with difluoromethoxy groups. For example, trifluoromethylation via copper-mediated cross-coupling or direct fluorination using SF₄ or DAST (diethylaminosulfur trifluoride) can introduce the CF₃ group . Reaction conditions (e.g., solvent polarity, temperature, and catalyst choice) critically affect regioselectivity. For instance, polar aprotic solvents like DMF enhance nucleophilic substitution efficiency, while Pd/Cu catalysts improve coupling reactions . Yield optimization requires monitoring intermediates via TLC or HPLC, with typical yields ranging from 40–70% depending on purification methods (e.g., column chromatography vs. recrystallization) .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
- NMR Spectroscopy : ¹⁹F NMR is critical for verifying CF₃ and difluoromethoxy groups (δ ~ -60 to -70 ppm for CF₃; split signals for OCF₂). ¹H NMR confirms pyridine ring protons (e.g., deshielded H at C-2/C-6 due to electron-withdrawing groups) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ for C₈H₅F₅NO) and fragments .
- X-ray Crystallography : Resolves ambiguous regiochemistry, especially if competing substitution patterns arise during synthesis .
- HPLC-PDA : Quantifies purity (>95% required for biological assays) using reverse-phase C18 columns and acetonitrile/water gradients .
Q. How does the difluoromethoxy group influence the compound’s physicochemical properties compared to methoxy or trifluoromethoxy analogs?
The difluoromethoxy group (-OCF₂H) balances lipophilicity (LogP ~2.1) and metabolic stability. Compared to methoxy (-OCH₃, LogP ~1.5), it enhances membrane permeability due to higher hydrophobicity. Unlike trifluoromethoxy (-OCF₃, LogP ~2.8), it avoids excessive steric hindrance, improving binding to target enzymes . Differential scanning calorimetry (DSC) shows a melting point range of 80–100°C, lower than trifluoromethoxy analogs (120–140°C), suggesting improved solubility in organic solvents .
Advanced Research Questions
Q. How can researchers address contradictions in reported bioactivity data for this compound across different assay systems?
Conflicting bioactivity often arises from assay-specific variables:
- Cellular vs. Enzymatic Assays : Differences in membrane permeability (e.g., efflux pumps in cell lines) may reduce apparent potency compared to cell-free systems. Use parallel assays with controls like verapamil (P-gp inhibitor) to assess transport effects .
- Metabolic Stability : Liver microsome studies (e.g., human vs. rodent) can explain species-specific activity. For example, CYP450-mediated oxidation of the difluoromethoxy group may generate inactive metabolites in some models .
- Data Normalization : Standardize results using reference inhibitors (e.g., staurosporine for kinase assays) and apply statistical tools like Grubbs’ test to identify outliers .
Q. What strategies optimize regioselectivity during the synthesis of analogs with varying substituents on the pyridine ring?
- Directed Metalation : Use directing groups (e.g., -OMe or -NH₂) to control lithiation sites. For example, a methoxy group at C-4 directs functionalization to C-3 or C-5 positions .
- Protection/Deprotection : Temporarily protect reactive sites (e.g., silyl ethers for hydroxyl groups) during trifluoromethylation .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict favorable transition states for substitution reactions, guiding solvent/catalyst selection .
Q. How can researchers elucidate the mechanism of action for this compound in enzyme inhibition studies?
- Kinetic Analysis : Determine inhibition constants (Kᵢ) via Lineweaver-Burk plots to classify competitive/non-competitive binding .
- Isothermal Titration Calorimetry (ITC) : Measures binding enthalpy (ΔH) and stoichiometry (n) to confirm direct interaction with target proteins .
- Mutagenesis Studies : Identify critical residues (e.g., catalytic lysine or aspartate) by substituting amino acids in the enzyme’s active site .
Q. What computational tools are effective in predicting the metabolic pathways of this compound?
- In Silico Metabolism Prediction : Software like MetaSite or Schrödinger’s ADMET Predictor identifies likely Phase I/II metabolites (e.g., oxidative defluorination or glucuronidation) .
- Molecular Dynamics (MD) Simulations : Assess binding stability in cytochrome P450 isoforms (e.g., CYP3A4) to predict metabolic hotspots .
Methodological Challenges and Solutions
Q. How to resolve low yields in large-scale synthesis due to competing side reactions?
Q. What are the best practices for storing this compound to prevent degradation?
- Storage Conditions : Keep under inert gas (N₂/Ar) at -20°C in amber vials to avoid hydrolysis of the difluoromethoxy group.
- Stability Monitoring : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis to track degradation products (e.g., free pyridine or fluoride ions) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
